molecular formula C19H18N4O3 B3453100 2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione

2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione

Cat. No.: B3453100
M. Wt: 350.4 g/mol
InChI Key: LLQYXMPWQPLMID-UHFFFAOYSA-N
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Description

2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione is a synthetic intermediate of significant value in medicinal chemistry, particularly in the development of inhibitors targeting Phosphodiesterase 10A (PDE10A) [Source] . PDE10A is highly expressed in the brain's striatum and is a prominent target for investigating novel therapeutic strategies for neuropsychiatric disorders such as schizophrenia and Huntington's disease [Source] . This compound serves as a crucial precursor in synthetic pathways, exemplified by its use in the preparation of potent, selective PDE10A inhibitors as disclosed in patent literature [Source] . Its molecular architecture, incorporating both a pyridinyl-piperazine pharmacophore and a phthalimide group, provides a versatile scaffold for further chemical elaboration. Researchers utilize this compound to explore structure-activity relationships and to synthesize novel chemical entities for probing PDE10A biology and its implications in central nervous system function and disease.

Properties

IUPAC Name

2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-17(13-23-18(25)14-5-1-2-6-15(14)19(23)26)22-11-9-21(10-12-22)16-7-3-4-8-20-16/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQYXMPWQPLMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the acylation of 2-aminopyridines with anhydrides such as maleic or citraconic anhydrides, followed by a Michael addition . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. For example, studies have shown that compounds similar to 2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various isoindole derivatives and tested their efficacy against different cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .

2. Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study:
A paper in Neuropharmacology examined the effects of piperazine derivatives on anxiety and depression models in rodents. The results indicated that these compounds could modulate serotonin levels effectively, suggesting potential as anxiolytic agents .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (µM)Reference
AnticancerIsoindole derivative A5.0Journal of Medicinal Chemistry
AnticancerIsoindole derivative B10.0Journal of Medicinal Chemistry
NeuropharmacologicalPiperazine derivative C15.0Neuropharmacology
NeuropharmacologicalPiperazine derivative D8.0Neuropharmacology

Synthesis and Modification

The synthesis of 2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione typically involves multi-step organic reactions including cyclization and functional group modifications. Researchers have explored various synthetic pathways to enhance the yield and purity of this compound.

Mechanism of Action

The mechanism of action of 2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Linker Variations: The target compound’s oxoethyl linker is common in analogs like 3a and 3d, but substituents on the terminal heterocycle (e.g., pyridinyl-piperazine vs. phthalazinone or tetrahydropyrimidine) significantly influence properties .
  • Synthesis Yields : Yields for similar compounds range from 35% (3a ) to 93% (5d ), depending on reaction conditions and steric/electronic effects of substituents. The target compound’s synthesis would likely require optimization due to the bulky pyridinyl-piperazine group.
  • Thermal Stability : Higher melting points (e.g., 280–282°C for 5 ) correlate with rigid heterocyclic systems, whereas flexible linkers (e.g., oxoethyl) reduce melting points .

Spectroscopic and Analytical Data

  • IR Spectroscopy : Strong C=O stretches (~1650–1750 cm⁻¹) are consistent across all analogs, confirming the isoindole-1,3-dione core .
  • NMR Data : Distinct shifts for pyridinyl protons (δ ~8.3 ppm in 3a ) and methylene linkers (δ ~4.0–4.4 ppm) help differentiate substituents .

Biological Activity

The compound 2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione , also known by its CAS number 433327-81-2, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features an isoindole core, which is known for various pharmacological properties, and a piperazine moiety that enhances its bioactivity.

Molecular Structure

  • Molecular Formula : C23H20N4O3
  • Molar Mass : 400.43 g/mol
  • CAS Number : 433327-81-2

Anticancer Properties

Research has indicated that derivatives of isoindole compounds exhibit significant anticancer activity. For instance, compounds similar to 2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain isoindole derivatives showed promising results against human glioblastoma and melanoma cell lines, with IC50 values suggesting effective inhibition of cancer cell proliferation .

COX Inhibition

The biological evaluation of related compounds has shown that they can act as selective inhibitors of cyclooxygenase (COX) enzymes. In particular, some derivatives exhibited higher selectivity for COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects. The selectivity ratios and inhibition values were quantified in studies, indicating that modifications in the linker and substituents significantly influence the inhibitory activity .

The mechanism by which these compounds exert their biological effects often involves the interaction with specific protein targets. Molecular docking studies have suggested that the binding affinity of these compounds to COX enzymes correlates with their structural features, such as the presence of specific functional groups like methoxy or trifluoromethyl substitutions .

Study on Anticancer Activity

In a notable study involving isoindole derivatives, several compounds were synthesized and tested for their anticancer properties. The results indicated that one compound demonstrated an IC50 value lower than that of the standard drug doxorubicin against both A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. This suggests a potential for further development into effective anticancer agents .

Selectivity for COX Inhibition

Another investigation focused on the selectivity of various isoindole derivatives for COX enzymes. Compounds were assessed for their ability to inhibit COX-1 and COX-2, revealing that certain structural modifications could enhance selectivity towards COX-2, making them suitable candidates for anti-inflammatory therapies .

Summary of Findings

PropertyValue/Observation
Molecular Formula C23H20N4O3
Molar Mass 400.43 g/mol
Anticancer Activity Effective against glioblastoma and melanoma cell lines
COX Inhibition Selective inhibition of COX-2 over COX-1
IC50 Values Lower than standard drugs like doxorubicin

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione to maximize yield and purity?

Methodological Answer: Synthesis optimization requires addressing:

  • Stepwise Reaction Monitoring : Use HPLC or LC-MS to track intermediates and minimize side reactions (e.g., hydrolysis of the isoindole-1,3-dione core) .
  • Purification Techniques : Employ gradient chromatography or recrystallization to isolate the target compound from byproducts like unreacted piperazine derivatives .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution between the piperazine and oxoethyl groups, while minimizing dimerization .

Q. How can researchers characterize the physicochemical properties of this compound to ensure reproducibility in biological assays?

Methodological Answer:

  • Purity Analysis : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structural integrity .
  • Solubility Profiling : Conduct shake-flask experiments in PBS, DMSO, and ethanol to determine solubility limits for in vitro studies .
  • Stability Testing : Perform accelerated degradation studies under varied pH, temperature, and light conditions to identify storage requirements .

Q. What in vitro screening strategies are recommended to evaluate the compound’s initial pharmacological potential?

Methodological Answer:

  • Target-Based Assays : Prioritize kinases or GPCRs due to the piperazine moiety’s affinity for these targets. Use fluorescence polarization or SPR to measure binding kinetics .
  • Cytotoxicity Screening : Employ MTT assays on HEK-293 and HepG2 cell lines to assess baseline toxicity .
  • Microbial Susceptibility Testing : For antimicrobial potential, follow CLSI guidelines using Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) models .

Advanced Research Questions

Q. How can computational methods be integrated to rationalize the compound’s structure-activity relationships (SAR) in drug design?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like the 5-HT2A receptor, leveraging the pyridinyl-piperazine group’s π-π stacking potential .
  • MD Simulations : Perform 100-ns simulations in GROMACS to evaluate conformational stability of the oxoethyl-isoindole linkage under physiological conditions .
  • QSAR Modeling : Train models with descriptors like LogP, topological polar surface area (TPSA), and H-bond acceptors/donors to prioritize derivatives .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Orthogonal Assays : Validate conflicting results (e.g., antimicrobial IC₅₀ values) using agar diffusion (in vivo-like conditions) alongside microbroth dilution (controlled in vitro) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregate data from multiple studies, controlling for variables like cell passage number or solvent carrier effects .
  • Proteomic Profiling : Use SILAC-based mass spectrometry to identify off-target interactions that may explain divergent phenotypic outcomes .

Q. How does polymorphism (e.g., crystalline vs. amorphous forms) impact the compound’s formulation and bioavailability?

Methodological Answer:

  • Polymorph Screening : Conduct solvent-drop grinding experiments with 12 solvents (e.g., ethanol, acetonitrile) to identify stable crystalline forms .
  • Dissolution Testing : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using USP Apparatus II .
  • Bioavailability Correlation : Use in situ perfusion models (e.g., rat intestinal loop) to link polymorph-specific solubility to AUC values in pharmacokinetic studies .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout Screens : Identify genetic vulnerabilities (e.g., kinase dependencies) in cancer cell lines treated with the compound .
  • Cryo-EM or X-ray Crystallography : Resolve binding modes with high-resolution structural data, focusing on the isoindole-dione core’s electron density in target pockets .
  • Metabolomic Profiling : Use LC-QTOF-MS to track downstream metabolic shifts (e.g., ATP depletion in apoptosis) post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione

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